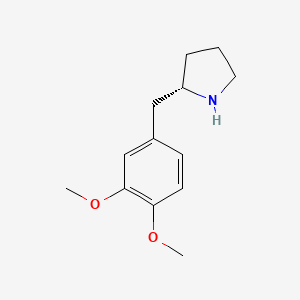

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

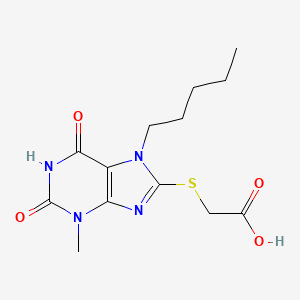

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine, have garnered attention in drug discovery due to their diverse biological activities. This interest is primarily because pyrrolidine can efficiently explore the pharmacophore space owing to its sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation.” These properties make pyrrolidine derivatives promising candidates in the design of novel biologically active compounds. The review by Petri et al. (2021) discusses the versatility of the pyrrolidine scaffold in medicinal chemistry, highlighting the synthetic strategies used to construct or functionalize pyrrolidine rings, including those like this compound. The significance of stereoisomerism and the spatial orientation of substituents on the biological profile of drug candidates is also emphasized, showcasing the critical role of pyrrolidine derivatives in developing new therapeutic agents with diverse biological profiles (Petri et al., 2021).

Photosensitive Protecting Groups

The utility of photosensitive protecting groups, including structures similar to this compound, is evident in the synthesis of complex organic molecules. Such groups offer reversible protection of functional groups, critical in multistep synthetic pathways. Amit et al. (1974) reviewed the development and application of photosensitive protecting groups up to September 1973, underscoring their potential in synthetic chemistry. The review suggests that compounds with photosensitive groups hold promise for future advancements in the field, providing essential methodologies for the efficient synthesis of complex molecules (Amit et al., 1974).

Photocatalytic Degradation of Pollutants

Pichat (1997) discusses the photocatalytic degradation of aromatic and alicyclic pollutants in water, noting the role of compounds like this compound in understanding the photocatalytic pathways and mechanisms. The review highlights the complex nature of photocatalytic degradations and the variety of reactions involved, including oxidation, bond cleavage, and coupling reactions. This research sheds light on the potential environmental applications of pyrrolidine derivatives in the treatment of water pollutants (Pichat, 1997).

Analytical Methods in Determining Antioxidant Activity

The review by Munteanu and Apetrei (2021) explores the various analytical methods used to determine antioxidant activity, including those applicable to pyrrolidine derivatives. The paper presents a critical evaluation of the detection mechanisms, applicability, advantages, and disadvantages of different tests. This comprehensive review supports the development of novel antioxidants and the determination of antioxidant capacity in complex samples, potentially involving pyrrolidine derivatives like this compound (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

(2S)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYPDMLAMMCDC-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2CCCN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)

![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)

![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)